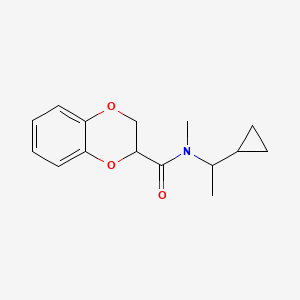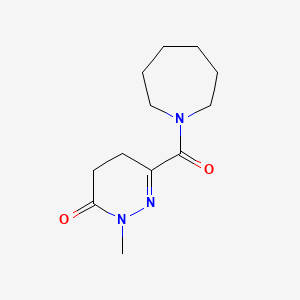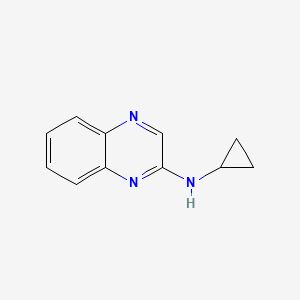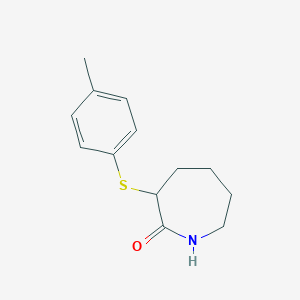![molecular formula C11H18N2O B7516751 4-Methyl-1-[(3-methyl-1,2-oxazol-5-YL)methyl]piperidine](/img/structure/B7516751.png)
4-Methyl-1-[(3-methyl-1,2-oxazol-5-YL)methyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-[(3-methyl-1,2-oxazol-5-YL)methyl]piperidine is a compound that belongs to the class of heterocyclic organic compounds It features a piperidine ring substituted with a 3-methyl-1,2-oxazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(3-methyl-1,2-oxazol-5-YL)methyl]piperidine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclodehydration of appropriate precursors, such as 2-amino-1-phenylethanone with acetic anhydride.
Attachment to Piperidine: The oxazole moiety is then attached to the piperidine ring through a nucleophilic substitution reaction. This involves reacting the oxazole derivative with a piperidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
4-Methyl-1-[(3-methyl-1,2-oxazol-5-YL)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding oxazole carboxylic acids.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
科学的研究の応用
4-Methyl-1-[(3-methyl-1,2-oxazol-5-YL)methyl]piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 4-Methyl-1-[(3-methyl-1,2-oxazol-5-YL)methyl]piperidine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
類似化合物との比較
Similar Compounds
4-Methyl-1-[(3-methyl-1,2-oxazol-5-YL)methyl]piperidine: Unique due to its specific substitution pattern.
2-Methyl-1,3-oxazole: Lacks the piperidine ring, making it less versatile in biological applications.
3-Methyl-1,2-oxazole: Similar oxazole ring but different substitution pattern.
Uniqueness
This compound is unique due to its combination of the piperidine and oxazole rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
3-methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-9-3-5-13(6-4-9)8-11-7-10(2)12-14-11/h7,9H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXSOMZBYJJHOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(furan-2-yl)ethyl]furan-3-carboxamide](/img/structure/B7516669.png)











![3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516729.png)

